2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide
Description
This compound features a benzodioxole ring connected via an ether oxygen to an acetamide group, which is further linked to a 2-imidazo[1,2-a]pyridin-2-yl-substituted phenyl moiety. The benzodioxole group (a methylenedioxy bridge) is known to enhance metabolic stability and bioavailability in drug-like molecules, while the imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including anxiolytic, antiviral, and anticancer effects . The acetamide linker provides structural flexibility, enabling interactions with target proteins.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c26-22(13-27-15-8-9-19-20(11-15)29-14-28-19)24-17-6-2-1-5-16(17)18-12-25-10-4-3-7-21(25)23-18/h1-12H,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOQTYCIRUAVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through the cyclization of 2-aminopyridine derivatives with aldehydes or ketones.
Coupling Reaction: The final step involves coupling the benzodioxole and imidazo[1,2-a]pyridine moieties through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and a suitable base under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Imidazo[1,2-a]pyridine Acetamides
Key Observations :
- Substituent Position : The position of substituents (e.g., C2 vs. C6 on imidazopyridine) significantly impacts molecular conformation and bioactivity. For example, the phenyl group at C2 in induces planar stacking, while methyl groups at C6 (as in ) increase steric bulk.
- Hybrid Scaffolds : Compounds like integrate morpholine and pyrimidine moieties, enabling multi-target engagement compared to the simpler benzodioxole-based structure.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features two significant moieties:
- Benzodioxole : Known for its diverse biological properties.
- Imidazo[1,2-a]pyridine : Associated with various pharmacological effects.
The biological activity of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, influencing various biochemical pathways.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
Studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its role as an anti-inflammatory agent. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Antimicrobial Properties
Preliminary investigations suggest that 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide may possess antimicrobial activity against various pathogens. This property could be beneficial in developing new antimicrobial agents.
Case Studies and Experimental Data
A range of studies has been conducted to evaluate the biological activities of this compound. Below are summarized findings from various experiments:
Comparison with Similar Compounds
The unique combination of benzodioxole and imidazo[1,2-a]pyridine moieties distinguishes this compound from others in its class. For instance:
| Compound Name | Biological Activity |
|---|---|
| 2-(2H-1,3-benzodioxol-5-yloxy)benzonitrile | Moderate anticancer activity |
| 1-(1,3-Benzodioxol-5-yl)-2-propanol | Limited anti-inflammatory effects |
| 4-(imidazo[1,2-a]pyridin-3-yl)pyrimidine derivatives | Strong kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
